N-{1-[4-(thiophen-3-yl)benzoyl]azetidin-3-yl}pyrazin-2-amine
Description
N-{1-[4-(Thiophen-3-yl)benzoyl]azetidin-3-yl}pyrazin-2-amine is a heterocyclic compound featuring a unique combination of structural motifs: a four-membered azetidine ring, a 4-(thiophen-3-yl)benzoyl group, and a pyrazin-2-amine substituent.
Properties
IUPAC Name |
[3-(pyrazin-2-ylamino)azetidin-1-yl]-(4-thiophen-3-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c23-18(14-3-1-13(2-4-14)15-5-8-24-12-15)22-10-16(11-22)21-17-9-19-6-7-20-17/h1-9,12,16H,10-11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCIDBTYCXGSCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C3=CSC=C3)NC4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(thiophen-3-yl)benzoyl]azetidin-3-yl}pyrazin-2-amine typically involves multiple steps, starting with the preparation of the thiophene derivative. The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride . The azetidine ring can be formed through cyclization reactions involving appropriate precursors . Finally, the pyrazine moiety can be introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The azetidine ring and pyrazin-2-amine group serve as nucleophilic sites due to their lone-pair electrons.
Key Reactions:
-
Amination of Azetidine : The azetidine nitrogen undergoes alkylation with electrophilic reagents. For example, reaction with alkyl halides under basic conditions yields N-alkylated derivatives.
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Pyrazine Amine Reactivity : The pyrazin-2-amine group participates in nucleophilic aromatic substitution (SNAr) with electron-deficient aryl halides.
Acylation and Amidation
The amine groups in both the azetidine and pyrazine rings react with acylating agents.
Key Reactions:
-
Benzoyl Group Acylation : The azetidine-bound benzoyl group can undergo further acylation with acid chlorides.
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Pyrazine Amine Acylation : The pyrazin-2-amine reacts with acetyl chloride to form N-acetylated derivatives.
| Reaction Type | Reagents/Conditions | Product(s) Formed | Source |
|---|---|---|---|
| Benzoyl acylation | Ac₂O, pyridine, 100°C | Diacetylated benzoyl derivative | |
| Pyrazine acetylation | AcCl, NaOH, THF, 0°C → RT | N-Acetylpyrazin-2-amine |
Oxidation Reactions
The thiophene and pyrazine moieties are susceptible to oxidation.
Key Reactions:
-
Thiophene Oxidation : Thiophene sulfurs oxidize to sulfoxides or sulfones using H₂O₂ or mCPBA.
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Pyrazine Ring Oxidation : Strong oxidants like KMnO₄ cleave the pyrazine ring under acidic conditions.
Reduction Reactions
The amide and aromatic systems can be reduced under catalytic hydrogenation.
Key Reactions:
-
Benzamide Reduction : The benzoyl group is reduced to benzyl alcohol using LiAlH₄.
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Azetidine Ring Hydrogenation : Palladium-catalyzed hydrogenation opens the azetidine ring to form a secondary amine.
Electrophilic Substitution on Thiophene
The thiophene ring undergoes electrophilic substitution at the α-positions.
Key Reactions:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 2- or 5-positions of thiophene.
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Halogenation : Br₂/FeBr₃ yields 2-bromo- or 5-bromothiophene derivatives.
Hydrolysis Reactions
The benzamide linkage hydrolyzes under acidic or basic conditions.
Key Reactions:
-
Acidic Hydrolysis : Concentrated HCl cleaves the amide bond to form carboxylic acid and azetidine-3-amine.
-
Basic Hydrolysis : NaOH/EtOH yields sodium benzoate and free amine.
| Reaction Type | Reagents/Conditions | Product(s) Formed | Source |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 12h | 4-(Thiophen-3-yl)benzoic acid + amine | |
| Basic hydrolysis | NaOH, EtOH, 80°C, 6h | Sodium 4-(thiophen-3-yl)benzoate |
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in drug development:
- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound possess antimicrobial and antifungal properties, which position them as potential candidates for treating infections caused by resistant strains of bacteria and fungi.
- Anticancer Activity : The incorporation of the thiophene ring has been linked to enhanced anticancer properties. Compounds with similar structures have shown efficacy against various cancer cell lines, suggesting that N-{1-[4-(thiophen-3-yl)benzoyl]azetidin-3-yl}pyrazin-2-amine could be explored for its potential in cancer therapy .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory medications. Research into related compounds has demonstrated significant anti-inflammatory effects, which could be extrapolated to this compound .
Case Studies
Several studies have highlighted the potential applications of compounds similar to this compound:
- Antimicrobial Evaluation : A study evaluated various substituted pyrazines for their antimicrobial activity against Mycobacterium tuberculosis, demonstrating that modifications in the structure significantly affect bioactivity .
- Cancer Treatment Research : Investigations into related triazole derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo, indicating the potential for similar applications with this compound .
Mechanism of Action
The mechanism of action of N-{1-[4-(thiophen-3-yl)benzoyl]azetidin-3-yl}pyrazin-2-amine would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects . The pathways involved would need to be elucidated through further research .
Comparison with Similar Compounds
Compound A : 6-Chloro-2-methoxythieno[2,3-b]pyrazin-3-amines
- Structure: A fused thieno[2,3-b]pyrazine core with methoxy and amine substituents.
- Synthesis : Synthesized via palladium-catalyzed coupling, chlorination, and alkoxylation (yields: 60–75%) .
- Key Differences : Unlike the target compound, Compound A lacks the azetidine ring and benzoyl group, reducing conformational rigidity.
Compound B : 1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline
- Structure : A pyrazoline ring substituted with thienyl and nitrophenyl groups.
- Analysis : X-ray crystallography and DFT studies revealed planar pyrazoline and thiophene rings, with strong intramolecular charge transfer properties .
Functional Group Comparisons
Azetidine vs. Piperazine Derivatives
- Example: 4-Aryl-N-(2-alkoxythieno[2,3-b]pyrazine-3-yl)-4-arylpiperazine Structure: Piperazine ring fused with thienopyrazine. Synthetic Flexibility: Piperazine derivatives are more synthetically accessible than azetidines due to reduced ring strain . Pharmacological Relevance: Piperazines are common in CNS drugs, whereas azetidines (e.g., in the target compound) may improve metabolic stability .
Benzoyl-Thiophene Hybrids
- Example: 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine Structure: Benzothiazole and triazole groups replace the benzoyl-thiophene unit.
Physicochemical and Electronic Properties
- Azetidine Rigidity : Smaller ring size increases torsional strain but may enhance binding specificity in drug-receptor interactions.
- Thiophene-Pyrazine Synergy : The thiophene’s electron-rich nature and pyrazine’s π-deficient system could enable charge-transfer interactions, as observed in Compound B .
Biological Activity
N-{1-[4-(thiophen-3-yl)benzoyl]azetidin-3-yl}pyrazin-2-amine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features several notable structural elements:
- Azetidine Ring : A four-membered nitrogen-containing ring known for its diverse biological activities.
- Thiophene and Benzoyl Groups : These moieties enhance the compound's electronic properties and biological interactions.
The molecular formula is with a molecular weight of 369.5 g/mol. The presence of these functional groups suggests potential interaction with various biological targets, making it a candidate for further investigation in drug development.
Antitumor Activity
Research indicates that derivatives of pyrazole, including compounds similar to this compound, exhibit significant antitumor properties. Pyrazole derivatives have been reported to inhibit key oncogenic pathways, particularly in cancers associated with BRAF mutations. For instance, studies have shown that certain pyrazole derivatives effectively inhibit the BRAF(V600E) kinase, which is crucial in melanoma and other cancers .
Table 1: Summary of Antitumor Activities of Pyrazole Derivatives
| Compound Name | Target | IC50 (µM) | Cancer Type |
|---|---|---|---|
| Compound A | BRAF | 50 | Melanoma |
| Compound B | EGFR | 30 | Lung Cancer |
| N-{1-[4-(thiophen-3-y)benzoyl]azetidin-3-yl}pyrazin-2-amine | TBD | TBD | TBD |
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial and antifungal properties. The thiophene ring enhances its ability to interact with biological membranes, potentially disrupting microbial cell integrity.
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Antibacterial | 15 µg/mL |
| Compound D | Antifungal | 10 µg/mL |
| N-{1-[4-(thiophen-3-y)benzoyl]azetidin-3-y}pyrazin-2-amine | TBD | TBD |
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory effects due to the presence of the azetidine ring, which has been associated with modulating inflammatory pathways. Research on similar compounds indicates that they can inhibit the production of pro-inflammatory cytokines .
The proposed mechanism of action for N-{1-[4-(thiophen-3-y)benzoyl]azetidin-3-y}pyrazin-2-amine involves:
- Inhibition of Key Enzymes : Interaction with enzymes involved in cancer proliferation.
- Disruption of Cell Membranes : The thiophene moiety may facilitate membrane interaction, leading to cell lysis in microbes.
- Modulation of Cytokine Production : Potential inhibition of inflammatory mediators.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to N-{1-[4-(thiophen-3-y)benzoyl]azetidin-3-y}pyrazin-2-amine:
- Antitumor Efficacy : A study demonstrated that azetidine derivatives showed significant cytotoxicity against breast cancer cell lines, indicating their potential as chemotherapeutic agents .
- Antimicrobial Action : Another investigation highlighted the effectiveness of thiophene-containing compounds against resistant bacterial strains, suggesting a promising avenue for developing new antibiotics .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-{1-[4-(thiophen-3-yl)benzoyl]azetidin-3-yl}pyrazin-2-amine, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves coupling reactions between azetidine intermediates and functionalized pyrazine derivatives. For example, describes a similar compound prepared via coupling of a thiophene-containing benzoyl chloride with an azetidine-piperazine intermediate under reflux in dimethylformamide (DMF) with potassium hydride as a base. Purification employs column chromatography (chloroform:methanol = 3:1) and crystallization from dimethyl ether, achieving >85% yield . For purity validation, high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) with UV detection is recommended.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, as shown in , where chemical shifts for aromatic protons and azetidine carbons are resolved . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., ESI-HRMS m/z 215 [M+H]⁺ in ). X-ray crystallography (using SHELX programs, as in ) provides absolute stereochemistry for crystalline derivatives .
Q. How can researchers perform initial biological activity screening for this compound?
- Methodological Answer : In vitro cytotoxicity assays against leukemia cell lines (e.g., HL-60 and K562) are standard. demonstrates that thiophene-containing pyrazoline derivatives induce apoptosis via caspase-3 activation, measured using flow cytometry and fluorometric caspase-3 assays . Dose-response curves (IC₅₀ values) should be generated with positive controls (e.g., doxorubicin) and triplicate replicates.
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for thiophene-azetidine-pyrazine hybrids in antileukemic applications?
- Methodological Answer : highlights that substituents on the phenyl ring (e.g., 4-fluorophenyl or 3-bromophenyl) enhance cytotoxicity. The thiophen-3-yl group improves membrane permeability, while the azetidine ring reduces metabolic degradation. Computational docking (e.g., AutoDock Vina) into caspase-3 active sites can rationalize SAR trends . Replacements of pyrazine with pyrimidine or triazole (as in ) may alter selectivity .
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* level) model frontier molecular orbitals (HOMO-LUMO gaps) to predict charge transfer and reactive sites. validates DFT for pyridylpyrazole derivatives, correlating calculated dipole moments with solubility . For correlation energy corrections, the Colle-Salvetti functional ( ) refines electron density maps for azetidine ring puckering effects .
Q. What experimental and computational approaches elucidate the apoptosis-inducing mechanism of this compound?
- Methodological Answer : Transcriptomic profiling (RNA-seq) of treated leukemia cells identifies upregulated pro-apoptotic genes (e.g., BAX, PUMA). Western blotting confirms caspase-3 cleavage and PARP inactivation. Molecular dynamics simulations (e.g., GROMACS) model ligand-receptor interactions with caspase-3, as in . Fluorescence polarization assays quantify binding affinity (Kd) to caspase-3 active sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
